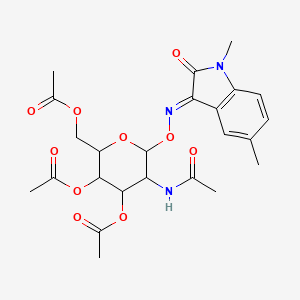

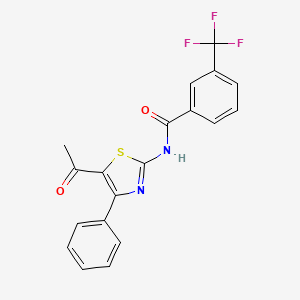

![molecular formula C22H14N2O2S4 B2600398 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 503431-91-2](/img/structure/B2600398.png)

2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been synthesized for their potential antitrichinellosis and antiprotozoal effects .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of o-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane stirred in DMSO at 40 °C . The reaction is monitored by silica gel thin layer chromatography (TLC, 254 nm). After completion of the reaction, the mixture is poured into ice water, stirred for 20 min, and the intermediate 2-(ethyl thio)-4H-chromen-4-one is obtained by filtration .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The crystal structure is monoclinic, with a space group of P21/c (no. 14). The unit cell dimensions are a = 12.391 (5) Å, b = 21.034 (8) Å, c = 10.777 (4) Å, β = 113.589 (7)°, and the volume is V = 2574.1 (16) Å^3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of o-hydroxyacetophenone with carbon disulfide, potassium carbonate, and bromoethane in DMSO . This reaction is followed by a reaction with 2-acetylthiophene and t-BuOK in DMSO .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was 83%, with a melting point of 200–202 °C .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

A study by Cannito et al. (1990) discussed the synthesis of thiéno[2,3-d]pyrimidin-4-one 2-thiones, including compounds similar to the one , and evaluated their analgesic and anti-inflammatory activities. The research found some compounds exhibiting activities comparable to acetylsalicylic acid, indicating potential for pharmacological applications (Cannito et al., 1990).

Green Synthesis Approach

Shi et al. (2018) reported a green synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a catalytic four-component reaction that simplifies the synthesis process. This approach emphasizes step economy and reduced environmental impact, showcasing the compound's relevance in sustainable chemistry practices (Shi et al., 2018).

Bioinorganic Chemistry

Singh et al. (2009) explored the bioinorganic relevance of Co(II) complexes with Schiff bases derived from thiophen-2-glyoxal, demonstrating the antimicrobial activities of these complexes. The study contributes to the understanding of metal-organic frameworks and their potential in biomedical applications (Singh et al., 2009).

Antimicrobial and Anti-inflammatory Activities

Research by El Azab and Abdel-Hafez (2015) on microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety showed promising antimicrobial activity against various bacterial and fungal strains. This study adds to the body of knowledge on the antimicrobial potential of thieno[d]pyrimidine derivatives (El Azab & Abdel-Hafez, 2015).

Antitumor Activity

Research by Hafez and El-Gazzar (2017) synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity. Some compounds displayed potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, indicating the compound's potential in cancer therapy (Hafez & El-Gazzar, 2017).

Orientations Futures

Future research could focus on further elucidating the mechanism of action of these compounds, as well as exploring their potential applications in treating diseases such as trichinellosis and protozoal infections . Additionally, further studies could investigate the synthesis of these compounds under different conditions to optimize yield and purity .

Propriétés

IUPAC Name |

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O2S4/c25-16(18-9-5-11-28-18)13-30-22-23-20-19(15(12-29-20)17-8-4-10-27-17)21(26)24(22)14-6-2-1-3-7-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSESZZKKKOZEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CS4)SC=C3C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

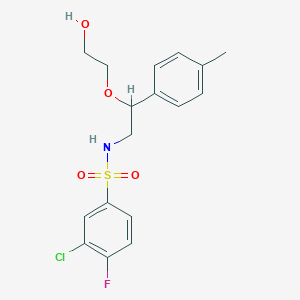

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)

![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)

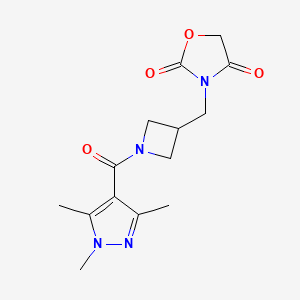

![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)

![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)

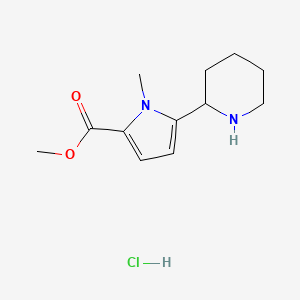

![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)